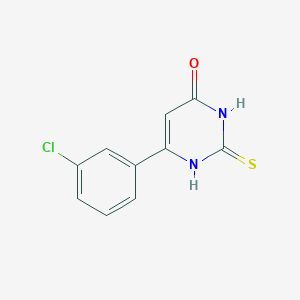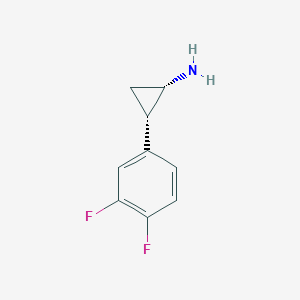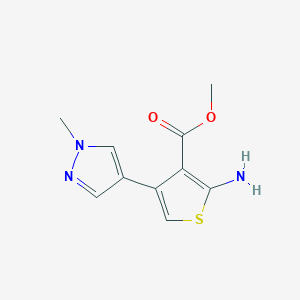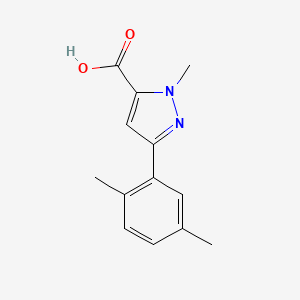![molecular formula C11H21BN2O3 B1422092 (2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidin-2-boronsäure CAS No. 852329-53-4](/img/structure/B1422092.png)
(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidin-2-boronsäure
Übersicht
Beschreibung
The compound “(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid” is a boronic acid derivative with a pyrrolidine ring and a cyclopentylamino group. Boronic acids are known for their ability to form reversible covalent complexes with sugars, which is useful in many biological applications . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would include a boronic acid group, a pyrrolidine ring, and a cyclopentylamino group. The stereochemistry at the 2-position of the pyrrolidine ring is indicated as S, which means that the substituents around this carbon atom are arranged in a counterclockwise direction when viewed from the direction such that the lowest priority group (usually hydrogen) is pointed away from the viewer .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of reactions, including coupling reactions with nitriles and oxidation reactions . The pyrrolidine ring can also participate in various reactions, depending on the substitution at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boronic acids are typically solid at room temperature, and they can form stable crystals when combined with certain types of sugars . The presence of the pyrrolidine ring could potentially increase the solubility of this compound in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthese komplexer Naturstoffe
Diese Verbindung ist maßgeblich an der Synthese komplexer Naturstoffe beteiligt, insbesondere solcher mit komplexen dreidimensionalen Strukturen. Sie dient als Schlüsselzwischenprodukt bei der Totalsynthese von Diterpenalkaloiden, die für ihre bedeutenden physiologischen Aktivitäten bekannt sind, darunter entzündungshemmende, schmerzlindernde, herzstärkende und krebshemmende Eigenschaften .
Entwicklung chiraler Materialien
Die chirale Natur dieser Boronsäure-Derivats macht sie zu einem wertvollen Vorläufer bei der Herstellung chiraler Materialien. Diese Materialien haben potenzielle Anwendungen in der asymmetrischen Katalyse, die für die Produktion enantiomerenreiner Pharmazeutika entscheidend ist .
Katalyseforschung
Forscher verwenden diese Verbindung in Katalyse-Studien, um neue Reaktionen zu entwickeln, die chirale Zentren mit hoher Stereoselektivität erzeugen können. Dies ist besonders wichtig in der pharmazeutischen Industrie, wo die Chiralität eines Medikaments seine Wirksamkeit und Sicherheit beeinflussen kann .
Arzneimittelforschung und -entwicklung
Die Boronsäure-Einheit dieser Verbindung kann mit verschiedenen Biomolekülen interagieren, was sie zu einem nützlichen Werkzeug in der Arzneimittelforschung und -entwicklung macht. Sie kann verwendet werden, um neue Arzneimittelkandidaten zu identifizieren oder die Bindungsaffinität und -selektivität bestehender Medikamente zu verbessern .
Boron Neutron Capture Therapy (BNCT)
Boronhaltige Verbindungen wie diese werden wegen ihrer Verwendung in BNCT untersucht, einer Krebsbehandlungsmethode, die Tumorzellen auf zellulärer Ebene mit minimalem Schaden für das umgebende gesunde Gewebe gezielt bekämpft .
Peptidsynthese
Diese Verbindung wird in der Peptidsynthese verwendet, insbesondere bei der Bildung von Peptid-Boronsäuren, die bei der Untersuchung von Proteasom-Inhibitoren wichtig sind. Diese Inhibitoren haben therapeutisches Potenzial bei der Behandlung von Krebs und anderen Krankheiten .
Materialwissenschaft
In der Materialwissenschaft wird die Boronsäure-Funktionalität dieser Verbindung genutzt, um neuartige Polymere und Copolymere mit einzigartigen Eigenschaften zu schaffen, wie z. B. selbstheilende Materialien oder responsive Oberflächen für Biosensoranwendungen .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung verwendet werden, um neue chromatographische Methoden zur Trennung von Enantiomeren zu entwickeln, was für die Qualitätskontrolle von Pharmazeutika und anderen Stoffen mit chiralen Zentren entscheidend ist .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. For example, the boronic acid group could potentially be used to develop new types of sensors for detecting sugars . Additionally, the pyrrolidine ring could be used as a building block for synthesizing more complex molecules .
Eigenschaften
IUPAC Name |
[(2S)-1-[2-(cyclopentylamino)acetyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BN2O3/c15-11(8-13-9-4-1-2-5-9)14-7-3-6-10(14)12(16)17/h9-10,13,16-17H,1-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAIOMYEQWSGSO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)CNC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)
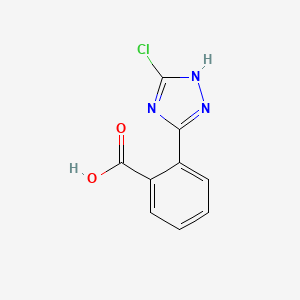

![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)
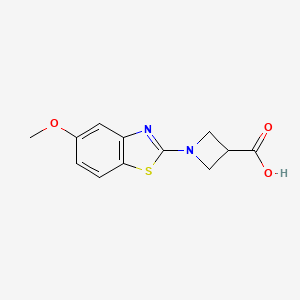
![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
